1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C25H22N2O6 and its molecular weight is 446.459. The purity is usually 95%.
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Biological Activity
The compound 1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione represents a unique class of heterocyclic compounds with potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various heterocycles. The key steps include the formation of the chromeno-pyrrole framework and the introduction of the ethoxy and methoxy groups. The use of specific catalysts and reaction conditions can significantly influence the yield and purity of the final product.
Anticancer Properties
Research has indicated that derivatives of chromenopyrrole compounds exhibit notable anticancer activity . For instance, studies show that similar compounds can inhibit cell growth in human tumor cell lines such as HL-60 (promyelocytic leukemia) and HeLa (cervical cancer) through mechanisms involving apoptosis induction via mitochondrial pathways .
Key Findings:
- Induction of Apoptosis: The compound triggers mitochondrial permeability transition (MPT), leading to the release of cytochrome c and activation of caspases, which are crucial for apoptosis .
- Inhibition of Cell Proliferation: In vitro assays demonstrated significant inhibition rates against various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Example A | HL-60 | 5.0 | MPT Induction |
Example B | HeLa | 7.5 | Caspase Activation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Studies suggest that pyrrole derivatives possess activity against various pathogens, including bacteria and fungi. This activity is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Research Highlights:
- Inhibition of Mycobacteria: Certain derivatives have shown effectiveness against mycobacterial strains, indicating potential use in treating tuberculosis.
- Fungal Inhibition: Active against Candida species, suggesting utility in antifungal therapies.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, the compound exhibits anti-inflammatory properties . This is particularly relevant in conditions characterized by chronic inflammation. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses .
Case Studies
-
Study on Anticancer Activity:
- A study conducted on a series of chromenopyrrole derivatives demonstrated that modifications at specific positions significantly enhanced their anticancer efficacy against breast cancer cells. The most potent derivative showed an IC50 value of 3 µM against MCF-7 cells.
-
Antimicrobial Evaluation:
- A screening assay evaluated the antimicrobial activity of several derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that one derivative had an MIC value of 15 µg/mL against E. coli, showcasing its potential as an antibacterial agent.
Properties
IUPAC Name |
1-(4-ethoxy-3-methoxyphenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-5-31-18-9-7-15(12-19(18)30-4)22-21-23(28)16-10-13(2)6-8-17(16)32-24(21)25(29)27(22)20-11-14(3)33-26-20/h6-12,22H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDXJAWHNLCLID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NOC(=C4)C)OC5=C(C3=O)C=C(C=C5)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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